![molecular formula C16H15ClFN5O2 B2721522 N-(1-(叔丁基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-2-氯-6-氟苯甲酰胺 CAS No. 899751-64-5](/img/structure/B2721522.png)

N-(1-(叔丁基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-2-氯-6-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

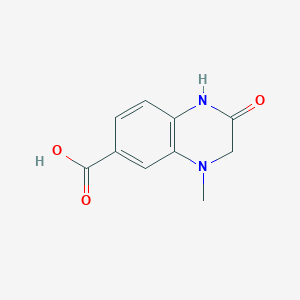

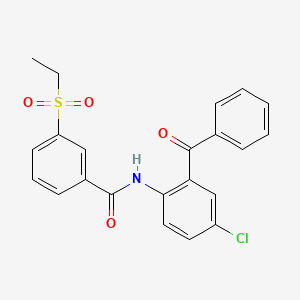

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases .

Synthesis Analysis

The synthesis of such compounds often starts from both a preformed pyrazole or pyridine . The compound is available for purchase, indicating that its synthesis is achievable in a laboratory setting .Molecular Structure Analysis

The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file . It’s a heterocyclic aromatic compound similar to benzene and pyridine containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .Chemical Reactions Analysis

The formation of a new carbon–carbon bond is accompanied by a proton transfer and is an atom-economic process, which is important for “green chemistry” . The compound is a potent, reversible, ATP-competitive, and cell-permeable inhibitor of Src-family tyrosine kinases .Physical And Chemical Properties Analysis

The compound is a solid form with a molecular weight of 317.39 . It is soluble in DMSO at 10 mg/mL . The compound can be stored at -20°C .科学研究应用

抗癌研究

几种吡唑并[3,4-d]嘧啶衍生物已显示出有希望的抗癌活性。例如,由氟代取代的苯并[b]吡喃合成的化合物已被测试对人癌细胞系,包括肺癌、乳腺癌和中枢神经系统癌症,在低浓度下显示出抗癌活性 (Hammam 等,2005)。此外,新的吡唑并[3,4-d]嘧啶衍生物已被确定为通过抑制 c-Src 磷酸化对 A431 和 8701-BC 细胞有效的抗增殖和促凋亡剂,表明它们在癌症治疗策略中的潜力 (Carraro 等,2006)。

药物发现与开发

对吡唑并[3,4-d]嘧啶衍生物的研究也促进了药物发现,特别是在针对各种靶点的抑制剂开发中。例如,一项研究在吡唑并[3,4-d]嘧啶衍生物中发现了有效的 FLT3 抑制剂,用于潜在的牛皮癣治疗,在银屑病动物模型中显示出显着效果 (Li 等,2016)。这表明该化合物与发现新的自身免疫性疾病治疗剂有关。

诊断成像

吡唑并[3,4-d]嘧啶衍生物已因其在诊断成像中的潜力而被探索,特别是在使用正电子发射断层扫描 (PET) 进行肿瘤检测中。新型 F-18 标记的吡唑并[1,5-a]嘧啶衍生物的合成和生物学评估表明它们可用作肿瘤检测的 PET 显像剂,为相关化合物在医学诊断中的应用提供了见解 (Xu 等,2011)。

作用机制

Target of Action

The primary targets of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-6-fluorobenzamide Similar compounds have been found to target proteins like tyrosine-protein kinase lyn, proto-oncogene tyrosine-protein kinase src, and tyrosine-protein kinase lck . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and immune responses.

Mode of Action

The exact mode of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-6-fluorobenzamide It can be inferred that the compound interacts with its targets, possibly inhibiting their function and leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-6-fluorobenzamide Similar compounds have been found to inhibit mycobacterium tuberculosis bd oxidase, affecting the energy metabolism of the bacteria .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-6-fluorobenzamide Similar compounds have been found to have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for drug-likeness and bioavailability .

Result of Action

The molecular and cellular effects of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-6-fluorobenzamide Similar compounds have been found to display in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .

属性

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-chloro-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN5O2/c1-16(2,3)23-13-9(7-20-23)15(25)22(8-19-13)21-14(24)12-10(17)5-4-6-11(12)18/h4-8H,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRXBYCKSOAYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2721439.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine](/img/structure/B2721448.png)

![1-[4-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2721451.png)

![N-(2-chlorobenzyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2721453.png)

![(4-(Ethylsulfonyl)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2721455.png)

![2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methoxypropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2721456.png)

![2-[(2-aminophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2721459.png)

![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole](/img/structure/B2721460.png)

![1-(4-Fluorophenyl)-4-[(1-phenyltriazol-4-yl)methyl]pyrazine-2,3-dione](/img/structure/B2721462.png)